molecular formula C20H24N2O2S B12999563 1'-Tosylspiro[cyclohexane-1,3'-indolin]-5'-amine

1'-Tosylspiro[cyclohexane-1,3'-indolin]-5'-amine

Cat. No.: B12999563
M. Wt: 356.5 g/mol
InChI Key: JUQFLTQQNOCMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-Tosylspiro[cyclohexane-1,3’-indolin]-5’-amine is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to an indoline moiety The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity

Preparation Methods

The synthesis of 1’-Tosylspiro[cyclohexane-1,3’-indolin]-5’-amine typically involves a multi-step process. One common method is the HOAc-mediated domino Diels–Alder reaction. This reaction involves the in situ generation of 1,3-dienes from acid-mediated dehydration of pinacoles, followed by a sequential Diels–Alder reaction with 3-methyleneoxindolines . The reaction conditions are relatively mild, and the use of ionic liquids like [Bmim]Br can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

1’-Tosylspiro[cyclohexane-1,3’-indolin]-5’-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

1’-Tosylspiro[cyclohexane-1,3’-indolin]-5’-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity, such as antimicrobial and anticancer properties, is being explored. Its structural similarity to natural alkaloids makes it a candidate for drug development.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent. Its ability to interact with biological targets could lead to new treatments for various diseases.

    Industry: The compound’s stability and reactivity make it suitable for use in material science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which 1’-Tosylspiro[cyclohexane-1,3’-indolin]-5’-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. The tosyl group may enhance its binding affinity and selectivity, leading to specific biological effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

1’-Tosylspiro[cyclohexane-1,3’-indolin]-5’-amine can be compared with other spirocyclic compounds, such as:

The uniqueness of 1’-Tosylspiro[cyclohexane-1,3’-indolin]-5’-amine lies in its specific combination of a tosyl group and spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylspiro[2H-indole-3,1'-cyclohexane]-5-amine

InChI

InChI=1S/C20H24N2O2S/c1-15-5-8-17(9-6-15)25(23,24)22-14-20(11-3-2-4-12-20)18-13-16(21)7-10-19(18)22/h5-10,13H,2-4,11-12,14,21H2,1H3

InChI Key

JUQFLTQQNOCMJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CCCCC3)C4=C2C=CC(=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.